Cas no 4075-79-0 (N-Acetyl-4-aminobiphenyl)
N-Acetyl-4-aminobiphenyl structure
Product Name:N-Acetyl-4-aminobiphenyl
Numero CAS:4075-79-0
MF:C14H13NO
MW:211.259123563766
CID:926153
PubChem ID:19998
Update Time:2025-09-27
N-Acetyl-4-aminobiphenyl Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-([1,1'-Biphenyl]-4-yl)acetamide
- N-Acetyl-4-aminobiphenyl
- 4-acetylaminobiphenyl
- N-(4-phenylphenyl)acetamide
- 4-acetamido-biphenyl
- 4-Acetamidobiphenyl
- 4-acetylamino-1,1'-biphenyl
- 4-Biphenylacetamide
- 4-Biphenylacetylamide
- 4'-Phenylacetanilide
- Acetanilide, 4'-phenyl-
- Acetanilide, p-phenyl-
- N-(4-Biphenylyl)acetamide
- N-acetoxy-4-aminobiphenyl
- N-acetyl-4-animobiphenyl
- N-biphenyl-4-yl-acetamide
- p-Phenylacetanilide
- NSC227192
- (4-Biphenyl)acetamide
- UNII-U9BHQ2TJ87
- N-[1,1'-Biphenyl]-4-ylacetamide #
- BRN 2097736
- Acetamide, N-(1,1'-biphenyl)-4-yl-
- AKOS000121530
- U9BHQ2TJ87
- Q27290959
- NS00017496
- N-{[1,1'-biphenyl]-4-yl}acetamide
- DB-340009
- SCHEMBL171741
- NSC 227192
- Z30177125
- CCRIS 734
- NSC65931
- Acetamide,1'-biphenyl]-4-yl-
- CHEBI:177487
- N-(biphenyl-4-yl)acetamide
- 4'-Fenylacetanilid
- 4-acetaminobiphenyl
- N-(4-Biphenyl)acetamide
- HMS1446I06
- IDI1_016849
- N-4-Biphenylacetamide
- ACETAMIDE,N-[1,1'-BIPHENYL]-4-YL-
- N-(1,1'-Biphenyl)-4-ylacetamide
- N-biphenyl-4-ylacetamide
- AI3-01431
- Acetamide, N-[1,1'-biphenyl]-4-yl-
- ACETYLAMINOBIPHENYL, 4-
- N-Acetylxenylamin
- NSC-3134
- N-Acetylxenylamin [Czech]
- HSDB 5068
- STK396441
- Maybridge3_005462
- WLN: 1VMR DR
- NCIOpen2_002951
- N-(1,1'-Biphenyl-4-yl)acetamide
- 4-acetamido-1,1'biphenyl
- NSC 65931
- NSC-65931
- NSC-227192
- CHEMBL300429
- NSC3134
- 4-ACETYLAMINOBIPHENYL [HSDB]
- EN300-15554
- C20285
- 4-acetamido-1,1'-biphenyl
- 4075-79-0
- 4-(Acetylamino)biphenyl
- 4-12-00-03248 (Beilstein Handbook Reference)
- NSC 3134
- Biphenyl, 4-acetamido
- 4'-Fenylacetanilid [Czech]
- MFCD00276655
- 4-Phenylacetanilide
- DTXSID8039243
- HS-3095
-
- MDL: MFCD00276655
- Inchi: 1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
- Chiave InChI: SVLDILRDQOVJED-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C=CC(=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 211.09979
- Massa monoisotopica: 211.099714038g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 225
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- Densità: 1.0694 (rough estimate)
- Punto di fusione: 171°C
- Punto di ebollizione: 350.95°C (rough estimate)
- Indice di rifrazione: 1.5780 (estimate)
- PSA: 29.1
- LogP: 3.38500
N-Acetyl-4-aminobiphenyl Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A168170-25mg |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 25mg |
$ 92.00 | 2023-09-09 | ||
| TRC | A168170-100mg |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 100mg |
$ 178.00 | 2023-04-19 | ||
| TRC | A168170-1g |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 1g |
$ 529.00 | 2023-04-19 | ||
| TRC | A168170-2.5g |
N-Acetyl-4-aminobiphenyl |
4075-79-0 | 2.5g |
$ 1045.00 | 2023-04-19 | ||
| Chemenu | CM183918-10g |
N-([1,1'-Biphenyl]-4-yl)acetamide |
4075-79-0 | 95% | 10g |
$450 | 2022-06-11 | |
| Enamine | EN300-15554-0.1g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 0.1g |
$31.0 | 2023-02-09 | |
| Enamine | EN300-15554-0.25g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 0.25g |
$39.0 | 2023-02-09 | |
| Enamine | EN300-15554-0.5g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 0.5g |
$63.0 | 2023-02-09 | |
| Enamine | EN300-15554-1.0g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-15554-2.5g |
N-(4-phenylphenyl)acetamide |
4075-79-0 | 98% | 2.5g |
$169.0 | 2023-02-09 |
N-Acetyl-4-aminobiphenyl Letteratura correlata
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
4075-79-0 (N-Acetyl-4-aminobiphenyl) Prodotti correlati
- 613-35-4(Diacetylbenzidine)
- 5602-96-0(methyl N-(4-methylphenyl)carbamate)
- 103-89-9(N-(4-methylphenyl)acetamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso